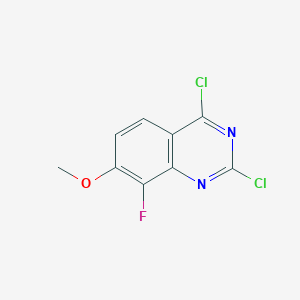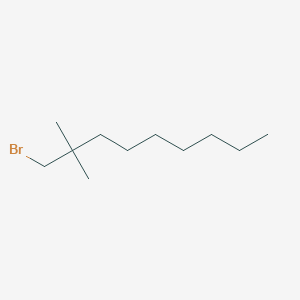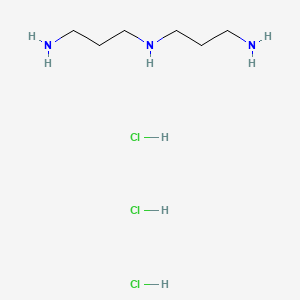
N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride: is a polyamine compound that is commonly used in various scientific and industrial applications. It is known for its ability to interact with nucleic acids and stabilize membranes, making it a valuable compound in biochemical and medical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-(3-Aminopropyl)-1,3-propanediamine involves a two-step reaction process. Initially, ammonia reacts with acrylonitrile in the presence of a molecular sieve catalyst to produce N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield N-(3-Aminopropyl)-1,3-propanediamine .
Industrial Production Methods: The industrial production of N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with the overall yield reaching over 80% .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include amine oxides, simpler amines, and substituted amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride is used as a building block in the synthesis of polyamines and other complex organic molecules .
Biology: It is used in the study of cellular processes, including cell growth, differentiation, and apoptosis. It also plays a role in stabilizing DNA and RNA structures .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating immune responses and its potential as an anti-cancer agent .
Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its ability to bind and precipitate DNA makes it useful in the purification of DNA-binding proteins .
Wirkmechanismus
N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride exerts its effects by interacting with nucleic acids and stabilizing cell membranes. It binds to DNA and RNA, enhancing their stability and protecting them from degradation. The compound also modulates various cellular activities, including enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Spermidine: Another polyamine with similar biological functions but different structural properties.
Tris(3-aminopropyl)amine: Used in the synthesis of macrocyclic compounds and has similar applications in metal ion detection.
(3-Aminopropyl)triethoxysilane: Used in surface functionalization and has different industrial applications.
Uniqueness: N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride is unique due to its trihydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and medical research applications .
Eigenschaften
CAS-Nummer |
72864-15-4 |
|---|---|
Molekularformel |
C6H20Cl3N3 |
Molekulargewicht |
240.6 g/mol |
IUPAC-Name |
N'-(3-aminopropyl)propane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C6H17N3.3ClH/c7-3-1-5-9-6-2-4-8;;;/h9H,1-8H2;3*1H |
InChI-Schlüssel |
HRKICRHARITSQS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CNCCCN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/no-structure.png)
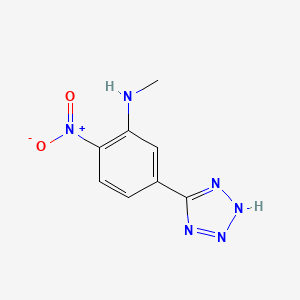
![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)

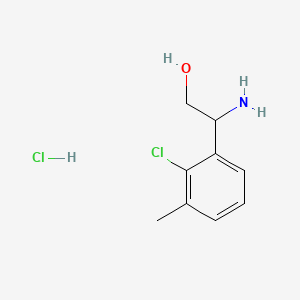
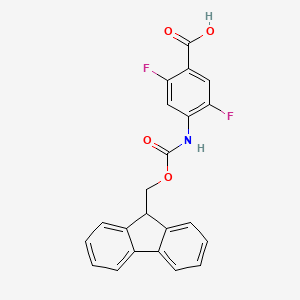
![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
